1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-16-3-2-8(15-16)4-13-9-5-14-17(6-9)7-10(11)12/h2-3,5-6,10,13H,4,7H2,1H3 |
InChI Key |
ZHIPWTHAKBTRIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Enolate Acidification
Synthesis of the Methylpyrazole Sidechain
Halogenation and Reduction of 4-Nitropyrazole
The methylpyrazole component, 1-methyl-1H-pyrazol-3-ylmethanol, is synthesized indirectly via intermediates such as 3-chloro-1H-pyrazol-4-amine hydrochloride (1a). Patent US10233155B2 details a reductive chlorination process where 4-nitropyrazole is treated with hydrogen gas (90 psig) in the presence of 5% Pt/C and 37% HCl. This one-pot reaction achieves 96.8% conversion to 1a, which is subsequently free-based using sodium bicarbonate.
Critical Parameters:
Functionalization to Methylpyrazole Methanol
Coupling of Pyrazole Moieties
Alternative Alkylation Approaches
Direct alkylation of the 4-amine with (1-methyl-1H-pyrazol-3-yl)methyl bromide represents a viable alternative. This method would require activation of the methylpyrazole methanol via conversion to a mesylate or tosylate, followed by nucleophilic displacement.
Comparative Analysis of Methodologies
Challenges and Innovations
Regiochemical Control
The use of weak bases (e.g., K₂CO₃) in the ring-closure reaction minimizes the formation of the undesired regioisomer by stabilizing the transition state through hydrogen bonding. Computational studies suggest that the electron-withdrawing difluoroethyl group directs nucleophilic attack by methylhydrazine to the β-keto ester position, favoring the 4-amine regioisomer.
Solvent and Catalyst Optimization
Replacing traditional solvents like DMF with toluene in biphasic systems reduces environmental impact and simplifies product isolation. Similarly, Pt/C catalysts in reductive amination offer superior activity over Pd/Al₂O₃, enabling lower HCl concentrations and shorter reaction times .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures .
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Alkyl Chains
Key Differences :
Analogues with Aromatic or Methoxy Substituents
Key Differences :
- Replacement of the pyrazolylmethyl group with methoxyphenyl or difluorophenyl substituents modifies electronic properties. Methoxy groups improve solubility, while fluorinated aromatics increase membrane permeability .
- The target compound’s dual pyrazole system may offer unique hydrogen-bonding interactions compared to phenyl-based analogues.
Pharmacologically Active Analogues
Key Insights :
- Structural complexity (e.g., Ceapin-A9’s oxazole-carboxamide) often correlates with improved target specificity but may reduce synthetic accessibility .
Q & A
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functional group modifications. Key steps include:
- Pyrazole Core Construction : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
- Difluoroethyl Group Introduction : Alkylation using 2,2-difluoroethyl halides (e.g., bromides) in polar aprotic solvents (e.g., DMF) with bases like cesium carbonate .
- Amine Coupling : Buchwald-Hartwig amination or nucleophilic substitution with [(1-methyl-1H-pyrazol-3-yl)methyl]amine, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Optimization : Temperature (35–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios are critical. Yields improve with slow reagent addition and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., difluoroethyl CH₂ at δ 3.8–4.2 ppm; pyrazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 273.74) .
- HPLC/UPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. How does the compound’s stability vary under different storage conditions?
Q. What are the solubility profiles in common solvents, and how do they impact experimental design?
- High Solubility : DMSO (>50 mg/mL), DMF, and dichloromethane.
- Limited Solubility : Water (<0.1 mg/mL), requiring sonication or co-solvents (e.g., 10% Tween-80) for in vitro assays .
Q. Which chemical reactions are most relevant for derivatizing this compound?
- Amide Formation : React with acyl chlorides in dichloromethane and triethylamine.
- Suzuki Coupling : Introduce aryl/heteroaryl groups using boronic acids and Pd catalysts .
Advanced Research Questions
Q. How does the compound interact with RNA helicase DHX9, and what experimental approaches validate this mechanism?
- Target Binding : Acts as a DHX9 inhibitor by binding to the ATPase domain, disrupting RNA unwinding. Validate via:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
- ATPase Activity Assays : Quantify inhibition using malachite green phosphate detection .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding modes with DHX9 and metabolic enzymes (e.g., CYP3A4).
- ADMET Prediction Tools : SwissADME or ADMETLab estimate logP (target: 2–3), aqueous solubility, and CYP inhibition risks .
Q. What in vitro assays are critical for evaluating its therapeutic potential, and how do they differ from in vivo testing requirements?
- In Vitro :
- Cytotoxicity (MTT Assay) : IC₅₀ in cancer cell lines (e.g., HCT-116).
- Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life.
- In Vivo : Formulate as PEGylated nanoparticles for improved bioavailability. Monitor plasma levels via LC-MS/MS .
Q. How are reaction yields improved in large-scale synthesis without compromising purity?
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation).
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
